molecular formula C5H7NOS B1313088 (4-Methyl-1,3-thiazol-5-yl)methanol CAS No. 1977-06-6

(4-Methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1313088
CAS No.: 1977-06-6
M. Wt: 129.18 g/mol
InChI Key: ZSPCITYHOYJDBW-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-5-yl)methanol is an organic compound with the molecular formula C5H7NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 4-methylthiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process includes the use of catalysts to accelerate the reaction and optimize the production rate .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of (4-Methyl-1,3-thiazol-5-yl)aldehyde or (4-Methyl-1,3-thiazol-5-yl)carboxylic acid.

    Reduction: Formation of various thiazole derivatives.

    Substitution: Formation of substituted thiazole compounds.

Scientific Research Applications

(4-Methyl-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiazole moieties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the activity of enzymes and receptors. This compound can modulate biochemical pathways by either activating or inhibiting specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

  • (4-Methyl-1,3-thiazol-5-yl)phenylmethanol
  • (4-Methyl-1,3-thiazol-5-yl)carboxylic acid
  • (4-Methyl-1,3-thiazol-5-yl)amine

Comparison: (4-Methyl-1,3-thiazol-5-yl)methanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, (4-Methyl-1,3-thiazol-5-yl)carboxylic acid has a carboxyl group, making it more acidic and suitable for different types of reactions. Similarly, (4-Methyl-1,3-thiazol-5-yl)amine contains an amino group, which can participate in different substitution reactions .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPCITYHOYJDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438102
Record name (4-methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-06-6
Record name (4-methyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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